

# sulfaguanidine solid-state polymorphism investigation

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## Compound Focus: Sulfaguanidine

CAS No.: 57-67-0

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## Understanding Sulfaguanidine's Solid-State Landscape

**Sulfaguanidine** exhibits remarkable solid-form diversity, with recent research revealing an extensive array of polymorphs, solvates, and hydrates [1]:

Form Type	Designation	Key Characteristics	Stability & Transformation
<b>Anhydrites</b>	AH-I to AH-V [1]	Distinct packing arrangements [1]	<b>AH-II</b> : Thermodynamically stable at room/low temps [1]
<b>AH-I</b> : Stable at higher temps; kinetically stable at RT [1]			<b>Monohydrates</b>   Hy1-I & Hy1-II [1]
Close structural resemblance [1]	—	<b>Solvates</b>   9 with solvents (THF, MeOH, EtOH, etc.) [1]	THF & DMSO solvates are isostructural [1]
Intermediates for anhydrous polymorph formation via controlled desolvation [1]			

The discovery of multiple forms underscores that the probability of finding polymorphs depends significantly on the time and resources dedicated to solid-form screening [1].

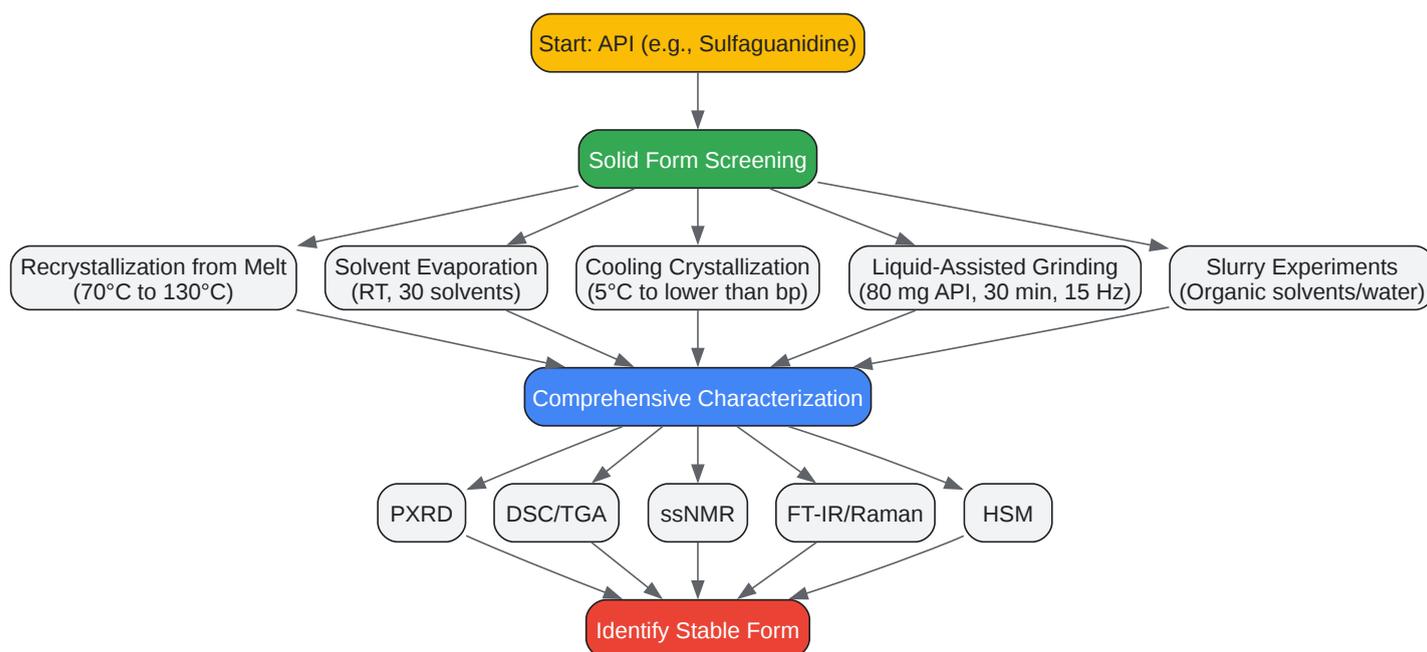
## Essential Analytical Techniques for Characterization

A multi-technique approach is crucial for complete characterization, as each method provides complementary information.

Technique	Key Information	Application Example & Sensitivity
<b>Powder X-ray Diffraction (PXRD)</b>	Primary technique for crystal form identification; fingerprinting [2]	Structure solution from PXRD data for novel forms [1]
<b>Thermal Analysis (DSC/TGA)</b>	Melting points, phase transitions, desolvation events, stability [1]	Distinguishing between anhydrites, hydrates, and solvates [1]
<b>Solid-State NMR (ssNMR)</b>	Molecular conformation, H-bonding, inequivalent sites [2] [3]	High sensitivity to conformational changes; quantitative (LOD ~0.1-1%) [3]
<b>Vibrational Spectroscopy (FT-IR/Raman)</b>	Molecular vibrations, H-bonding motifs, functional groups [1]	Identification of different solid forms via spectral changes [1] [2]
<b>Hot-Stage Microscopy (HSM)</b>	Direct visualization of phase changes, melting, recrystallization [1]	Observation of transformation behavior in real-time [1]
<b>Gravimetric Moisture Sorption</b>	Hydration/dehydration behavior, form stability under humidity [1]	Assessment of AH-I's superior stability against hydration [1]

## Experimental Screening Protocols for Solid-Form Discovery

A robust screening strategy uses multiple methods to maximize the chance of discovering new solid forms. The following workflow outlines a comprehensive approach:



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The workflow encompasses several key experimental methods with specific protocols:

- **Solvent Evaporation:** Prepare saturated solutions of the starting material (e.g., 15 mg of AH-I form) in a diverse range of ~30 solvents at room temperature. Filter the solutions and allow them to evaporate under ambient conditions. Analyze the resulting solids by PXR [1].
- **Cooling Crystallization:** Use automated crystallization systems (e.g., Crystal16) to determine temperature-dependent solubility. Use a precise temperature program with heating/cooling rates of 0.2 °C/min, from a lower limit (e.g., 5 °C) to an upper limit about 10 °C below the solvent's boiling point [1].
- **Liquid-Assisted Grinding:** Mill approximately 80 mg of the API with a small amount of solvent (e.g., 8 drops, or 2 for viscous solvents) in a ball mill (e.g., Retsch MM 500) at a frequency of 15 Hz for 30 minutes. Analyze the resulting product by PXR [1].

- **Slurry Experiments:** Suspend the API in various organic solvents and/or water and agitate for a sufficient time to allow for solvent-mediated transformation to the most stable form under those conditions [1].

## Critical Considerations for a Successful Polymorph Screen

- **Embrace Multiple Techniques:** No single method guarantees discovery of all forms. Liquid-assisted grinding is highly effective for generating metastable forms, while slurry experiments often yield the most stable polymorph in a given solvent [1].
- **Control Desolvation Pathways:** Solvates and hydrates are not merely impurities; they can be pivotal intermediates. Controlled desolvation under specific conditions is a strategic route to access specific anhydrous polymorphs that might be difficult to obtain otherwise [1].
- **Combine Computational and Experimental Methods:** Generate crystal energy landscapes for both anhydrates and hydrates. These computational models help rationalize the observed solid-form diversity, propose structures for elusive forms (like AH-IV), and provide insight into the relative stability of the different polymorphs [1].

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## References

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